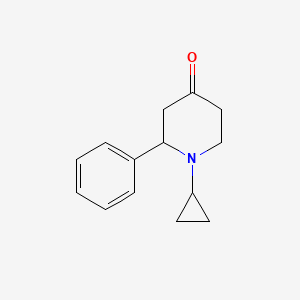

1-Cyclopropyl-2-phenylpiperidin-4-one

Description

The Pivotal Role of Piperidine (B6355638) and Piperidinone Derivatives in Organic and Medicinal Chemistry

Piperidine and its oxidized form, piperidinone, are among the most important heterocyclic scaffolds in the pharmaceutical industry. capes.gov.br The six-membered nitrogen-containing ring is a common feature in numerous alkaloids and is a key building block in the design of a wide range of therapeutic agents. capes.gov.br Piperidine derivatives are integral to drugs with diverse applications, including analgesic, antipsychotic, and antihistaminic activities. capes.gov.brwikipedia.org

Piperidin-4-one, in particular, serves as a versatile intermediate in the synthesis of more complex molecules. researchgate.netnih.gov The ketone functionality provides a reactive site for a variety of chemical transformations, allowing for the introduction of additional functional groups and the construction of intricate molecular architectures. nih.gov The synthesis of piperidin-4-one derivatives is a well-established area of organic chemistry, with methods like the Mannich reaction being a cornerstone for the construction of the core ring structure. nih.gov

Structural Characteristics and Chemical Significance of 1-Cyclopropyl-2-phenylpiperidin-4-one (B6266948)

The piperidin-4-one skeleton is a foundational element that provides the basic framework of the molecule. Its synthesis is often achieved through cyclization reactions, with the Mannich condensation being a prominent method for creating 2,6-disubstituted piperidin-4-ones. chemrxiv.org This reaction typically involves the condensation of an amine, a ketone, and an aldehyde. For this compound, a potential synthetic approach would involve a multi-component reaction utilizing cyclopropylamine (B47189), a phenyl-containing aldehyde, and a suitable ketone.

The carbonyl group at the C-4 position is a key reactive center. It can undergo nucleophilic addition, reduction to the corresponding alcohol, or serve as a handle for further functionalization, making the piperidin-4-one core a valuable platform for creating libraries of related compounds for biological screening. whiterose.ac.uk

The incorporation of a cyclopropyl (B3062369) group, particularly on a nitrogen atom, is a common strategy in medicinal chemistry. whiterose.ac.uk The cyclopropyl moiety is known to influence a molecule's properties in several advantageous ways. It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for N-alkyl amines. nih.gov

Furthermore, the rigid, three-dimensional nature of the cyclopropyl ring can introduce conformational constraints, which can lead to increased potency and selectivity for a biological target. whiterose.ac.uk The electronic properties of the cyclopropyl group, with its partial sp2 character, can also modulate the basicity of the piperidine nitrogen, affecting its pharmacokinetic and pharmacodynamic profile. whiterose.ac.uk

| Property | Description | Potential Impact |

|---|---|---|

| Metabolic Stability | The cyclopropyl group can hinder enzymatic N-dealkylation. | Increased drug half-life. |

| Conformational Rigidity | Restricts the rotation around the N-C bond, locking the molecule in a specific conformation. | Enhanced binding affinity and selectivity for biological targets. |

| Electronic Effects | The unique orbital hybridization of the cyclopropyl ring can alter the pKa of the nitrogen atom. | Modified solubility, permeability, and receptor interactions. |

The presence of a phenyl group at the C-2 position of the piperidine ring introduces a significant steric and electronic element. Synthetically, achieving specific stereochemistry at this position is a key challenge and an area of active research. The relative orientation of the C-2 phenyl group with other substituents on the ring can have a profound impact on the molecule's biological activity. chemrxiv.org

Asymmetric synthesis and stereoselective reactions are often employed to control the stereochemistry at the C-2 position. capes.gov.br The phenyl group can influence the conformation of the piperidine ring, and its interactions with biological targets are often a critical determinant of a compound's efficacy. The synthesis of enantioenriched 2-substituted piperidines is a significant goal in organic synthesis to enable the development of novel, structurally diverse three-dimensional molecules.

Research Context and Objectives Pertaining to this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the compound's structure places it at the intersection of several important areas of chemical research. The development of novel piperidine derivatives with potential therapeutic applications is a continuous objective in medicinal chemistry. chemrxiv.org

The synthesis and study of compounds like this compound are likely driven by the desire to explore new chemical space and to understand the structure-activity relationships of substituted piperidines. Research in this area would likely focus on developing efficient and stereoselective synthetic routes to this and related compounds, as well as evaluating their potential as scaffolds for the development of new therapeutic agents. The combination of the N-cyclopropyl and C-2 phenyl groups on a piperidin-4-one core presents a compelling target for synthetic and medicinal chemists alike.

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-cyclopropyl-2-phenylpiperidin-4-one |

InChI |

InChI=1S/C14H17NO/c16-13-8-9-15(12-6-7-12)14(10-13)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |

InChI Key |

VARHAIHELAQXFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCC(=O)CC2C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl 2 Phenylpiperidin 4 One

Retrosynthetic Disconnection Strategies for the Piperidinone Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. icj-e.org For 1-cyclopropyl-2-phenylpiperidin-4-one (B6266948), several logical disconnections can be envisioned to guide its synthesis. The primary disconnections focus on the formation of the six-membered piperidinone ring and the installation of the key substituents at the N1 and C2 positions.

A primary retrosynthetic cut can be made at the C2-N and C3-C4 bonds, suggesting a Michael addition-type cyclization. This approach would involve the reaction of a cyclopropylamine (B47189) derivative with an α,β-unsaturated carbonyl compound. A further disconnection of the α,β-unsaturated system leads back to benzaldehyde (B42025) and a suitable ketone.

Another viable strategy involves disconnecting the N-cyclopropyl bond and the C2-phenyl bond. This suggests a late-stage N-alkylation of a pre-formed 2-phenylpiperidin-4-one (B71827). The 2-phenylpiperidin-4-one core can then be disconnected through various cyclization strategies.

A powerful disconnection strategy is based on the Mannich reaction, which is a classic method for synthesizing 4-piperidones. chemrevlett.com This involves the disconnection of the C2-C3 and C6-N bonds, leading back to benzaldehyde, an amine (cyclopropylamine), and a ketone with two enolizable protons, such as acetone (B3395972) or a derivative thereof.

| Disconnection Strategy | Key Bonds Cleaved | Precursors | Synthetic Equivalent |

| Michael Addition | C2-N, C3-C4 | Cyclopropylamine, α,β-unsaturated ketone | Cyclopropylamine, Benzaldehyde, Acetone |

| Late-Stage N-Alkylation | N-Cyclopropyl | 2-Phenylpiperidin-4-one, Cyclopropyl (B3062369) halide | 2-Phenylpiperidin-4-one, Bromocyclopropane |

| Mannich Reaction | C2-C3, C6-N | Benzaldehyde, Cyclopropylamine, Acetone | Benzaldehyde, Cyclopropylamine, Acetone |

Establishment of the Piperidinone Ring System with Concomitant Functionalization

The construction of the piperidinone ring with the desired substituents can be achieved through various modern synthetic methodologies. These methods can be broadly categorized into cyclization-based approaches and multicomponent reactions.

Intramolecular hydroamination has emerged as a powerful atom-economical method for the synthesis of nitrogen-containing heterocycles. berkeley.edunih.gov This approach involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For the synthesis of a 2-phenyl-substituted piperidinone precursor, a suitably functionalized aminoalkene or aminoalkyne can be employed.

Rhodium and lanthanide complexes are effective catalysts for these transformations. berkeley.edunih.gov For instance, a rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of a 1-(3-aminopropyl)vinylarene could be adapted to form a 3-arylpiperidine, which could then be oxidized to the corresponding piperidinone. berkeley.edu While not directly forming the 2-phenyl isomer, this methodology highlights the potential of hydroamination in accessing substituted piperidines. Gold-catalyzed intramolecular hydroamination of allenes has also been shown to be effective in synthesizing bicyclic imidazolidin-2-ones, demonstrating the versatility of this approach for nitrogen heterocycle synthesis. nih.gov

Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines also provides a route to piperidines, which can be further functionalized. researchgate.net

| Catalyst System | Substrate Type | Product | Key Features |

| Rhodium Complexes | Aminoalkenes | Piperidines | High yields, anti-Markovnikov selectivity berkeley.edu |

| Lanthanocene Complexes | Aminoalkenes | 2,6-disubstituted piperidines | High diastereoselectivity nih.gov |

| Gold(I) Complexes | Allenyl ureas | Bicyclic imidazolidin-2-ones | High diastereoselectivity nih.gov |

| Brønsted Acids | Alkenylamines | Piperidines | Metal-free conditions researchgate.net |

Radical cyclizations offer a versatile and efficient method for the construction of cyclic systems, including piperidines. nih.govnih.gov These reactions proceed through radical intermediates and are often initiated by radical initiators such as AIBN or tri-n-butyltin hydride.

A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.org This method can afford trans-piperidines with good diastereoselectivity. The use of tris(trimethylsilyl)silane (B43935) as a radical mediator can significantly enhance the diastereoselectivity in some cases. nih.gov While this specific example leads to a 2,4-disubstituted piperidine (B6355638), the underlying principles can be adapted for the synthesis of 2-substituted piperidinones by choosing appropriate starting materials.

A radical-ionic cascade process has also been utilized to assemble fused piperidinones, demonstrating the potential for complex scaffold construction using radical methodologies. nih.gov

| Radical Mediator | Substrate Type | Product | Diastereoselectivity (trans:cis) |

| Tributyltin hydride | 7-substituted-6-aza-8-bromooct-2-enoates | 2,4-disubstituted piperidines | 3:1 to 6:1 nih.gov |

| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | 2,4-disubstituted piperidines | Up to 99:1 nih.gov |

Transition metal-catalyzed cycloaddition and annulation reactions are powerful tools for the rapid construction of six-membered rings. researchgate.netacs.org These reactions often proceed with high atom economy and stereocontrol.

Palladium-catalyzed [4+2] cycloadditions, or hetero-Diels-Alder reactions, of 2-azadienes with electron-poor olefins can provide a direct route to highly substituted piperidones. thieme-connect.com This methodology can be applied in a multicomponent fashion, further increasing its efficiency.

Rhodium-catalyzed [2+2+2] cycloadditions of ene-allenes with allenes can construct complex carbocycles with multiple stereocenters. acs.org While this example focuses on carbocycles, similar strategies involving nitrogen-containing components can be envisioned for the synthesis of the piperidinone core.

More recently, catalytic (5+1) cycloadditions of diazooxindoles with imidazolidines have been developed to access piperazine-spirooxindole frameworks, showcasing the expanding scope of cycloaddition reactions for the synthesis of complex nitrogen heterocycles. rsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govscispace.comresearchgate.net MCRs are particularly well-suited for the synthesis of highly substituted piperidines.

A well-established MCR for the synthesis of piperidin-4-ones is the Mannich-type condensation of an aldehyde, an amine, and a β-ketoester. scispace.com This reaction can be catalyzed by various catalysts, including L-proline, indium trichloride (B1173362), and iodine. For the synthesis of this compound, benzaldehyde, cyclopropylamine, and ethyl acetoacetate (B1235776) could be employed as the reaction components.

The Strecker reaction, another classic MCR, can be used to synthesize α-aminonitriles, which are versatile intermediates for the synthesis of various nitrogen-containing compounds, including piperidines. nih.gov

A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been developed for the synthesis of substituted piperidines, highlighting the potential for high complexity generation in a single step. researchgate.net

| MCR Type | Reactants | Catalyst | Key Features |

| Mannich-type | Aldehyde, Amine, β-ketoester | Sodium Lauryl Sulfate (SLS) in water | Green, efficient, high yields scispace.com |

| Pseudo five-component | Aromatic aldehyde, Aniline, Alkyl acetoacetate | Dual-functional ionic liquid | Good yields, short reaction times researchgate.net |

| Diels-Alder based | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | None (one-pot) | Stereochemical control thieme-connect.com |

Derivatization from Pre-formed Piperidinone Intermediates

One of the most direct and atom-efficient routes to substituted piperidin-4-ones involves the derivatization of pre-formed heterocyclic templates. acs.org A prominent strategy is the double aza-Michael reaction, which constructs the piperidinone ring from acyclic precursors. nih.gov This method typically involves the reaction of a divinyl ketone with a primary amine. For the synthesis of a 2-phenyl-substituted piperidinone, phenyl-substituted divinyl ketones are employed. The reaction proceeds by the conjugate addition of the amine to both vinyl groups, leading to a cyclization that forms the 4-piperidone (B1582916) skeleton. acs.org

For instance, the reaction of 1-phenyl-1,4-pentadien-3-one with an amine like benzylamine (B48309) in a solvent such as acetonitrile (B52724) can yield a 1-benzyl-2-phenylpiperidin-4-one (B180240) intermediate in high yield. acs.orgnih.gov This pre-formed 2-phenylpiperidin-4-one scaffold can then be further functionalized. To obtain the target compound, the benzyl (B1604629) group would first be removed via hydrogenolysis, followed by the introduction of the cyclopropyl moiety, a process detailed in the subsequent sections.

This approach offers significant modularity, allowing for the synthesis of a range of substituted piperidones by varying the starting divinyl ketone and the amine. acs.org

Table 1: Synthesis of 2-Substituted-4-Piperidones via Aza-Michael Cyclization

| Entry | Divinyl Ketone Precursor | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenyl-1,4-pentadien-3-one | Benzylamine | 1-Benzyl-2-phenylpiperidin-4-one | 79% acs.org |

| 2 | 1-(p-Tolyl)-1,4-pentadien-3-one | Benzylamine | 1-Benzyl-2-(p-tolyl)piperidin-4-one | 84% acs.org |

Selective Introduction and Functionalization of the 1-Cyclopropyl Moiety

The installation of the N-cyclopropyl group is a critical step that can be achieved through various methods, either by direct alkylation of a nitrogen atom or by forming the cyclopropane (B1198618) ring on a suitable precursor.

The most common method for introducing an N-alkyl group is through nucleophilic substitution, where the nitrogen atom of the piperidine ring acts as the nucleophile. google.com Starting with a 2-phenylpiperidin-4-one intermediate (obtained, for example, after deprotection of the 1-benzyl-2-phenylpiperidin-4-one described previously), N-alkylation can be performed using a cyclopropyl electrophile.

Typical reagents for this transformation include cyclopropyl halides (e.g., cyclopropyl bromide) or cyclopropyl tosylates. The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common.

Table 2: Representative Conditions for N-Alkylation with Cyclopropyl Precursors

| Substrate | Cyclopropyl Reagent | Base | Solvent | General Outcome |

|---|---|---|---|---|

| 2-Phenylpiperidin-4-one | Cyclopropyl bromide | K₂CO₃ | DMF | Formation of N-C bond |

| 2-Phenylpiperidin-4-one | (1-Iodoethyl)cyclopropane | Cs₂CO₃ | Acetonitrile | Formation of N-C bond |

An alternative to direct N-alkylation is the formation of the cyclopropane ring in situ from a suitable precursor. This involves starting with an N-substituted piperidinone bearing a functional group that can be converted into a cyclopropyl ring. For example, an N-allyl-2-phenylpiperidin-4-one could serve as a precursor.

The cyclopropanation of the allyl group can be achieved through several established methods. wikipedia.org The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes into cyclopropanes. wikipedia.org Other methods include catalytic cyclopropanation using diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, in the presence of a transition metal catalyst like rhodium(II) acetate (B1210297). wikipedia.org These reactions proceed via the formation of a metal carbene, which then adds across the double bond of the allyl group. wikipedia.org While synthetically elegant, this approach requires additional steps to prepare the N-allyl precursor.

Regio- and Stereoselective Installation of the 2-Phenyl Substituent

Achieving the desired substitution pattern, particularly the regio- and stereoselective placement of the C-2 phenyl group, is crucial for defining the compound's final structure.

Organometallic reagents are powerful tools for forming carbon-carbon bonds. msu.edu The phenyl group can be introduced at the C-2 position by the reaction of a phenyl-based organometallic reagent with a suitable piperidine-derived electrophile. A common strategy involves the addition of a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium) to an iminium ion intermediate. whiterose.ac.uk

This can be accomplished by starting with a 1-cyclopropyl-4-piperidone, which is then converted into an enamine or a related derivative. Activation of the C-2 position, for example, through the formation of a Δ²-tetrahydropyridinium salt, generates an electrophilic center that readily reacts with the phenyl nucleophile. The addition of phenylmagnesium bromide would then install the phenyl group regioselectively at the C-2 position. The reactivity of organometallic reagents necessitates careful control of reaction conditions, often requiring low temperatures to prevent side reactions. youtube.com

The addition of the phenyl group to the C-2 position creates a stereocenter. Controlling the stereochemical outcome of this addition is a significant synthetic challenge. Diastereoselective methods are employed to favor the formation of one stereoisomer over another.

One approach involves the use of a chiral auxiliary. acs.org For example, starting the synthesis with a chiral amine, such as (S)-α-phenylethylamine, in the aza-Michael cyclization leads to the formation of diastereomeric 2-substituted-4-piperidones. acs.org These diastereomers can potentially be separated, and subsequent removal of the chiral auxiliary would provide an enantioenriched 2-phenyl-4-piperidone scaffold for further derivatization.

Another strategy involves the stereoselective reduction of an intermediate. If the phenyl group is introduced to form a 1-cyclopropyl-2-phenyl-2,3-dihydropyridin-4-one, a subsequent reduction of the C=C double bond can be controlled to favor a specific diastereomer. nih.gov For example, catalytic hydrogenation often proceeds from the least sterically hindered face of the molecule, leading to a predictable stereochemical outcome. nih.gov Similarly, the reduction of an iminium ion can be influenced by the steric bulk of existing substituents, directing the approach of a hydride reagent to establish a specific relative stereochemistry between the C-2 and other substituents. nih.gov

Table 3: Approaches to Stereocontrol in 2-Phenylpiperidine (B1215205) Synthesis

| Method | Strategy | Key Reagents/Features | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary | Aza-Michael cyclization with a chiral amine. | (S)-α-phenylethylamine | Formation of a separable mixture of diastereomers. acs.org |

| Diastereoselective Reduction | Hydrogenation of a tetrahydropyridinone intermediate. | H₂, Pd/C | Addition of hydrogen from the less hindered face. nih.gov |

Total Synthesis Strategies and Optimization for this compound

While a specific total synthesis of this compound has not been detailed in dedicated publications, its structure can be retrosynthetically disconnected to key precursors whose syntheses are well-established. The primary challenge lies in the stereocontrolled formation of the 2-phenyl-4-piperidone core and the subsequent N-cyclopropylation.

One plausible strategy involves the initial construction of a 2-phenyl-4-piperidone ring system. A common and historical method for creating 4-piperidone rings is the Petrenko-Kritschenko piperidone synthesis. wikipedia.orgchemrevlett.com This multicomponent reaction condenses an aldehyde (benzaldehyde), a β-ketoester (such as a derivative of acetonedicarboxylic acid), and an amine. wikipedia.org To obtain the desired substitution pattern, a primary amine that can be later removed or is a precursor to the cyclopropyl group would be necessary.

A more modern and adaptable approach is the double aza-Michael addition. acs.org This method involves the reaction of a divinyl ketone with a primary amine. For the synthesis of a 2-phenyl-4-piperidone core, phenyl-substituted divinyl ketones would be reacted with a suitable amine. acs.org The optimization of this reaction often involves careful selection of the solvent and temperature to maximize the yield of the cyclized product. acs.org

Another established route to 4-piperidones is the Dieckmann cyclization of aminodicarboxylate esters. researchgate.net This intramolecular condensation is a robust method for forming the piperidine ring, followed by hydrolysis and decarboxylation to yield the 4-piperidone. researchgate.net

Once the 2-phenylpiperidin-4-one core is synthesized, the final step would be the introduction of the cyclopropyl group onto the nitrogen atom. This can be achieved through N-alkylation with a cyclopropyl halide (e.g., cyclopropyl bromide) or through more complex methods like a Buchwald-Hartwig amination with a cyclopropylamine, although direct alkylation is more common for such transformations. Optimization of this step would involve screening bases, solvents, and temperature to achieve high conversion without side reactions.

A representative synthetic approach is outlined below:

Table 1: Plausible Synthetic Steps and Methodologies

| Step | Transformation | Key Reagents and Conditions | Relevant Methodologies |

|---|---|---|---|

| 1 | Formation of 2-Phenyl-4-piperidone | Phenyl-substituted divinyl ketone, Benzylamine, Acetonitrile/aq. NaHCO₃, reflux | Double Aza-Michael Addition acs.org |

| 2 | N-debenzylation | H₂, Pd/C or other deprotection methods | Catalytic Hydrogenolysis |

This table presents a hypothetical pathway based on established reactions for analogous structures. Specific yields and conditions would require experimental optimization.

Asymmetric Synthesis of Enantiopure this compound

Producing enantiopure this compound is critical, as the stereochemistry at the C2 position is likely to have a profound impact on its biological activity. Asymmetric synthesis strategies for 2-substituted piperidines are an active area of research. thieme.de

One major strategy is the use of chiral auxiliaries. For instance, a chiral amine like (S)-α-phenylethylamine can be used in a double aza-Michael reaction to induce diastereoselectivity. acs.org The resulting diastereomeric piperidones can then be separated chromatographically, followed by removal of the chiral auxiliary to yield the enantiopure 2-phenyl-4-piperidone.

Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. The enantioselective hydrogenation of pyridine (B92270) derivatives is a powerful tool. nih.govnih.gov A 2-phenylpyridine (B120327) precursor could be N-alkylated with a cyclopropyl group and then subjected to asymmetric hydrogenation using a chiral iridium or rhodium catalyst to stereoselectively reduce the pyridine ring to a piperidine. nih.govacs.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

Another approach involves the enantioselective synthesis of 2-arylpiperidines from chiral lactams. rsc.orgresearchgate.net Phenylglycinol-derived oxazolopiperidone lactams can serve as versatile intermediates. researchgate.net These lactams allow for the controlled introduction of substituents, and subsequent reductive processing can open the auxiliary ring to furnish the desired enantiopure piperidine.

A further strategy is the catalytic enantioselective functionalization of pyridines. For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derivative can be used to install the phenyl group at the 2-position with high enantioselectivity. acs.orgnih.gov Subsequent modifications would then be required to install the ketone at the 4-position and the cyclopropyl group at the nitrogen.

Table 2: Key Asymmetric Strategies and Reported Enantioselectivities for Analogous Piperidines

| Method | Catalyst/Auxiliary | Substrate Type | Achieved Enantiomeric Ratio (e.r.) / Excess (e.e.) | Reference |

|---|---|---|---|---|

| Diastereoselective Cyclization | (S)-α-Phenylethylamine | Divinyl Ketones | Good diastereoselectivity | acs.org |

| Asymmetric Hydrogenation | Ir-based catalyst with MeO-BoQPhos ligand | 2-Alkyl-pyridinium salts | Up to 93:7 e.r. | nih.gov |

| Chiral Lactam Intermediates | (R)-Phenylglycinol | δ-oxo acids | High enantiomeric purity | rsc.org |

The data in this table are for the synthesis of related chiral piperidine structures and serve to illustrate the potential of these methods for the synthesis of enantiopure this compound.

Mechanistic Organic Chemistry and Reactivity Profile of 1 Cyclopropyl 2 Phenylpiperidin 4 One

Elucidation of Reaction Mechanisms in the Synthesis of 1-Cyclopropyl-2-phenylpiperidin-4-one (B6266948)

The synthesis of 2,4-substituted piperidin-4-ones is often achieved through multicomponent reactions that efficiently construct the heterocyclic ring in a single synthetic operation. A prominent and mechanistically insightful route is a variation of the Mannich reaction. This approach involves the condensation of a primary amine (cyclopropylamine), an aldehyde (benzaldehyde), and a ketone or its equivalent, such as an enolizable β-ketoester.

The reaction mechanism can be described as follows:

Iminium Ion Formation: The synthesis initiates with the reaction between benzaldehyde (B42025) and cyclopropylamine (B47189). The nitrogen atom of the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a reactive N-cyclopropyl-1-phenylmethaniminium ion (a specific type of iminium ion).

Enolate/Enamine Formation: Concurrently, a ketone component with at least two acidic α-hydrogens, such as a derivative of acetone (B3395972) like ethyl acetoacetate (B1235776), is deprotonated by a base to form a nucleophilic enolate. In some variations, this can proceed through an enamine intermediate.

Mannich Addition (C-C Bond Formation): The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the iminium ion. This key step forms a new carbon-carbon bond and creates the basic acyclic backbone of the piperidinone structure, known as a Mannich base.

Intramolecular Cyclization: The newly formed Mannich base contains both a secondary amine and a ketone (or ester) moiety. An intramolecular nucleophilic attack of the secondary amine nitrogen onto the carbonyl carbon leads to the formation of a cyclic hemiaminal.

Dehydration and Ring Closure: Subsequent dehydration of this cyclic intermediate results in the formation of a dihydropyridinone ring.

Final Reduction/Tautomerization: Depending on the exact precursors and reaction conditions, a final reduction or tautomerization step yields the saturated this compound ring system. If a β-ketoester was used, the synthesis is often followed by hydrolysis and decarboxylation to yield the final piperidin-4-one. Inspired by biosynthetic pathways, such multicomponent strategies offer a high degree of convergence and stereochemical control. rsc.org

Intrinsic Reactivity of the Piperidin-4-one Ring in this compound

The piperidin-4-one ring is a bifunctional system, exhibiting reactivity associated with both the ketone and the tertiary amine.

The carbonyl group at the C-4 position is a primary site of reactivity. The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. fiveable.me These reactions are fundamental to the functionalization of the piperidinone core.

Key reactions at the C-4 carbonyl include:

Nucleophilic Addition: Reagents such as organometallics (e.g., Grignard or organolithium reagents) and hydrides (e.g., NaBH₄, LiAlH₄) add to the carbonyl carbon to form tertiary and secondary alcohols, respectively.

Condensation Reactions: The carbonyl group can condense with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. It also undergoes condensation with ylides in the Wittig reaction to form alkenes.

Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound can act as a nucleophile, or the C-4 carbonyl can be an electrophile for another enolate, leading to aldol addition or condensation products. uomustansiriyah.edu.iqbyjus.com

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 4-Hydroxypiperidine |

| Grignard Reaction | R-MgBr | 4-Alkyl-4-hydroxypiperidine |

| Wittig Reaction | Ph₃P=CHR | 4-Alkylidenepiperidine |

| Cyanohydrin Formation | HCN / KCN | 4-Cyano-4-hydroxypiperidine |

| Reductive Amination | R₂NH, NaBH₃CN | 4-Aminopiperidine |

The hydrogen atoms on the carbon atoms adjacent (alpha) to the carbonyl group (C-3 and C-5) and the nitrogen atom (C-2 and C-6) exhibit distinct reactivity.

α-Hydrogens to the Carbonyl (C-3 and C-5): These hydrogens are acidic (pKa ~19-21) due to the electron-withdrawing effect of the adjacent carbonyl group. ualberta.ca A base can abstract one of these protons to form a resonance-stabilized enolate anion. fiveable.meuomustansiriyah.edu.iq This enolate is a potent nucleophile and a key intermediate in several important carbon-carbon bond-forming reactions. libretexts.org The presence of the bulky phenyl group at C-2 may introduce a degree of regioselectivity, favoring deprotonation at the C-5 position under certain conditions.

α-Hydrogen to the Nitrogen (C-2): The single hydrogen at the C-2 position is also activated by its proximity to both the nitrogen atom and the phenyl group. While less acidic than the hydrogens alpha to the carbonyl, it can be removed under strong basic conditions. Its reactivity is crucial in reactions involving the formation of enamines or in stereochemical transformations.

| Position | Reaction Type | Reagent | Intermediate | Product Type |

|---|---|---|---|---|

| C-3, C-5 | Alpha-Alkylation | 1) LDA 2) R-X | Enolate | 3- or 5-Alkyl-piperidin-4-one |

| C-3, C-5 | Alpha-Halogenation | Br₂ / H⁺ or OH⁻ | Enol/Enolate | 3- or 5-Bromo-piperidin-4-one |

| C-3, C-5 | Aldol Addition | Base, RCHO | Enolate | 3- or 5-(β-Hydroxyalkyl)-piperidin-4-one |

The nitrogen atom in the piperidine (B6355638) ring is a tertiary amine, possessing a lone pair of electrons that imparts basic and nucleophilic character.

Basicity: The nitrogen atom can accept a proton from an acid to form a piperidinium (B107235) salt. The basicity of the nitrogen is influenced by the electronic properties of its substituent. The cyclopropyl (B3062369) group, with its significant s-character in the C-H bonds and p-character in the C-C bonds, can act as a weak electron-donating group, slightly increasing the electron density on the nitrogen compared to a simple alkyl group. The pKa of the conjugate acid of piperidine is approximately 11.22. wikipedia.org N-alkylation generally has a minor effect on basicity. For instance, the pKa of the conjugate acid of N-methylpiperidine is 10.08. The N-cyclopropyl group is expected to result in a similar basicity.

Nucleophilicity and Complexation: The nitrogen's lone pair allows it to act as a nucleophile in Sₙ2 reactions. Furthermore, it can coordinate to metal ions, acting as a Lewis base to form metal complexes. The ability to form such complexes is a common feature of piperidine derivatives and is utilized in catalysis and coordination chemistry. rsc.org The steric bulk of the N-cyclopropyl and C-2 phenyl groups can influence the rate and feasibility of these reactions.

Influence of the Cyclopropyl Group on Overall Molecular Reactivity

The N-cyclopropyl substituent is not merely a passive alkyl group; its unique structural and electronic properties modulate the reactivity of the entire molecule.

Electronic Effects: The cyclopropane (B1198618) ring possesses strained C-C bonds with a higher degree of p-orbital character than typical alkanes. This allows the ring to engage in conjugation with adjacent π-systems or atoms with lone pairs, a property often compared to that of a carbon-carbon double bond. stackexchange.com In the case of this compound, the cyclopropyl group can donate electron density to the nitrogen atom through this "unsaturated" character. This donation can subtly enhance the nitrogen's basicity and nucleophilicity. This electronic interaction is a well-documented phenomenon in cyclopropyl-substituted systems. nih.gov

Steric Effects: While small, the cyclopropyl group provides more steric hindrance than a methyl group but less than a tert-butyl group. This steric profile influences the accessibility of the nitrogen's lone pair. It can affect the rates of N-alkylation, protonation, and coordination to bulky Lewis acids. The orientation of the cyclopropyl ring relative to the piperidinone chair conformation can also influence the stereochemical outcome of reactions at adjacent centers. The replacement of metabolically labile groups like isopropoxy with a cyclopropyl group is a known strategy in medicinal chemistry to enhance stability, highlighting its distinct steric and electronic profile. researchgate.net

Ring Strain and Potential for Ring-Opening Reactions

The N-cyclopropyl group is a key determinant of the molecule's reactivity due to inherent ring strain. Cyclopropane possesses a significant amount of strain energy (approximately 28 kcal/mol) arising from severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsing hydrogen atoms). wikipedia.orgutexas.edugcsu.edulibretexts.orglibretexts.org This strain weakens the C-C bonds of the cyclopropane ring, making them susceptible to cleavage under various conditions and effectively lowering the activation energy for ring-opening reactions. utexas.edunih.gov

While the cyclopropane ring is kinetically stable, its C-C bonds can be activated, leading to ring-opening. This process can be initiated by electrophiles, transition metals, or radical species. nih.govwikipedia.orgrsc.orgrsc.orgbeilstein-journals.orgnih.gov For instance, in the presence of a Brønsted superacid, the cyclopropane ring can be protonated, leading to the formation of a reactive dicationic species that undergoes cleavage of the distal C-C bond. nih.gov Similarly, cyclopropanes bearing electron-accepting groups can act as potent electrophiles, undergoing polar ring-opening reactions with nucleophiles. nih.gov The presence of the nitrogen atom adjacent to the cyclopropyl group in this compound could influence these pathways, potentially participating in stabilization of intermediates formed during ring-opening. Ring-opening/recyclization cascades of cyclopropyl ketones have been observed, leading to the formation of new ring systems like indenones, highlighting the synthetic utility of the cyclopropyl group's stored strain energy. acs.org

Impact of the Phenyl Group on Regio- and Stereoselectivity

The phenyl group at the C2 position of the piperidine ring exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects.

The phenyl group influences the electronic environment of the piperidine ring through both inductive and resonance effects.

Resonance Effect (+/-M): The phenyl group's π-system can engage in resonance (mesomeric effect), and it can act as either an electron-donating (+M) or electron-withdrawing (-M) group depending on the nature of the reaction and any intermediates formed. quora.comreddit.com For example, it can stabilize an adjacent carbocation, radical, or carbanion through delocalization of charge into the aromatic ring. This stabilization can direct the regiochemical outcome of reactions. In the context of biphenyl, one phenyl ring can act as an electron donor while the other acts as an acceptor, increasing the electron density on the rings and making them more reactive towards electrophilic substitution than benzene (B151609) itself. chemzipper.comdoubtnut.comchemzipper.com A similar interaction could influence reactions involving the phenyl group of this compound.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to the higher electronegativity of sp² carbons. stackexchange.comquora.com | Increases acidity of α-protons; modulates nucleophilicity/electrophilicity of the piperidine ring. |

| Resonance Effect (+/-M) | Delocalization of π-electrons, which can either donate or withdraw electron density depending on the reaction intermediate. quora.comreddit.com | Stabilizes adjacent charges or radicals, influencing regioselectivity and reaction rates. |

The steric bulk of the C2-phenyl group is critical in controlling the three-dimensional structure (conformation) of the piperidine ring, which in turn dictates the stereoselectivity of its reactions. Piperidine rings typically adopt a chair conformation to minimize steric and torsional strain. libretexts.org For 2-substituted phenylpiperidines, the phenyl group can exist in either an axial or equatorial position. While equatorial substitution is generally favored for bulky groups, studies on related N-acyl and N-phenyl piperidines have shown that the axial conformation can be modestly favored. nih.gov This preference is attributed to the avoidance of allylic strain. This conformational locking directs incoming reagents to attack from the less sterically hindered face, thereby controlling the stereochemical outcome of additions to the C4-carbonyl or other reactions on the ring. acs.org

Radical Chemistry and Photoreactions of this compound

The presence of the cyclopropyl, phenyl, and ketone functionalities suggests a rich potential for radical and photochemical reactions.

Radical Chemistry: The strained C-C bonds of the cyclopropyl group are susceptible to homolytic cleavage. Radical-mediated ring-opening of cyclopropanes is a well-established process. beilstein-journals.orgnih.gov The addition of a radical to a cyclopropyl system can generate a cyclopropylcarbinyl radical, which can undergo a rapid β-scission ring-opening reaction. beilstein-journals.orgrsc.org In the case of this compound, a radical generated on the nitrogen or elsewhere in the molecule could trigger the ring-opening of the N-cyclopropyl group. The phenyl group at C2 could stabilize a radical intermediate at that position through resonance, potentially influencing the regioselectivity of any subsequent reactions. acs.org Interestingly, for the α-cyclopropylbenzyl radical, evidence suggests that the ring-opening is reversible, with the ring-closed form being favored at equilibrium. researchgate.net

Photoreactions: The phenyl ketone moiety is a chromophore that can absorb UV light, leading to photochemical reactions. Upon irradiation, phenyl ketones can undergo Norrish Type I cleavage (α-cleavage) to form radical pairs or Norrish Type II reactions (intramolecular hydrogen abstraction) if a γ-hydrogen is available. researchgate.netlibretexts.orgacs.org The specific pathway is influenced by the molecular conformation. acs.org For this compound, excitation of the ketone could lead to intramolecular hydrogen abstraction or cleavage of the C3-C4 or C4-C5 bonds. Furthermore, aromatic ketones can act as photosensitizers, potentially initiating radical reactions involving the cyclopropyl group. libretexts.org

Organometallic Chemistry and Catalytic Transformations

The structural features of this compound make it a candidate for various organometallic and catalytic transformations. Transition metals, particularly palladium, rhodium, and nickel, are known to catalyze the activation and ring-opening of strained cyclopropane rings. wikipedia.orgnih.govmdpi.com This typically occurs via oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo further reactions like insertion or reductive elimination to form new, more complex structures.

The piperidine scaffold itself is a common target in catalytic synthesis, with numerous methods developed for its stereoselective functionalization. nih.gov Catalytic hydrogenation of pyridinium (B92312) salts using iridium, rhodium, or palladium catalysts is a common route to substituted piperidines. nih.gov While this compound is already a piperidine, catalytic methods could be employed for further modifications, such as reduction of the ketone or C-H activation at other positions on the ring, with the existing stereocenters directing the outcome. The development of enantioselective methods for the ring-opening of cyclopropanes is a growing field, often utilizing organocatalysis or transition metal catalysis to generate valuable chiral building blocks. rsc.orgrsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 1 Cyclopropyl 2 Phenylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the precise structure of organic compounds in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals and to establish the intricate network of through-bond and through-space correlations.

High-field NMR spectroscopy would provide the necessary resolution to distinguish between the various spin systems within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the phenyl group protons, the protons of the piperidinone ring, and the characteristic upfield signals of the cyclopropyl (B3062369) group. The integration of these signals would confirm the number of protons in each environment. Analysis of the coupling constants (J-values) would reveal dihedral angle relationships between adjacent protons, providing initial insights into the conformation of the piperidinone ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the piperidin-4-one moiety would be expected to resonate at a characteristic downfield chemical shift (typically >200 ppm). Signals for the phenyl carbons, the aliphatic carbons of the piperidinone ring, and the cyclopropyl carbons would also be observed in their respective expected regions. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: A series of 2D NMR experiments would be crucial for unambiguous assignment and structural confirmation:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the piperidinone and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton, for instance, by connecting the cyclopropyl and phenyl groups to the piperidinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing critical information for determining the relative stereochemistry and preferred conformation of the molecule.

A hypothetical data table for the ¹H and ¹³C NMR of 1-Cyclopropyl-2-phenylpiperidin-4-one (B6266948) is presented below to illustrate the expected data format.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is available. This table is for illustrative purposes only.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| C=O | --- | --- | --- | --- |

| Phenyl-C₁ | --- | --- | --- | --- |

| Phenyl-C₂/C₆ | --- | --- | m | --- |

| Phenyl-C₃/C₅ | --- | --- | m | --- |

| Phenyl-C₄ | --- | --- | m | --- |

| Piperidine-C₂ | --- | --- | dd | --- |

| Piperidine-C₃ | --- | --- | m | --- |

| Piperidine-C₅ | --- | --- | m | --- |

| Piperidine-C₆ | --- | --- | m | --- |

| Cyclopropyl-CH | --- | --- | m | --- |

The six-membered piperidinone ring can adopt various conformations, such as chair, boat, or twist-boat. The analysis of vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum, in conjunction with through-space correlations from NOESY/ROESY experiments, would allow for the determination of the predominant conformation of the piperidinone ring in solution. The orientation of the cyclopropyl and phenyl substituents (axial vs. equatorial) would also be determined through this analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be employed to determine the exact mass of the molecular ion. This provides a highly accurate molecular formula, confirming the elemental composition of the compound. Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns. This would involve isolating the molecular ion, inducing fragmentation, and analyzing the resulting fragment ions. The fragmentation pathways can provide valuable structural information, corroborating the connectivity established by NMR. For a compound like this compound, characteristic fragmentation might involve the loss of the cyclopropyl group, cleavage of the piperidinone ring, or loss of the phenyl group.

Table 2: Hypothetical HRMS Data for this compound No experimental data is available. This table is for illustrative purposes only.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | --- | --- |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would provide clear evidence for the presence of key functional groups.

IR Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ would be expected for the carbonyl (C=O) stretching vibration of the ketone in the piperidinone ring. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic piperidinone and cyclopropyl groups would appear in the 2850-3100 cm⁻¹ region. C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the phenyl ring and the cyclopropyl ring would be expected to give rise to characteristic Raman signals.

Table 3: Hypothetical IR and Raman Data for this compound No experimental data is available. This table is for illustrative purposes only.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | --- | --- |

| C-H (Aromatic) | --- | --- |

| C-H (Aliphatic) | --- | --- |

X-ray Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive and high-resolution structural information in the solid state. This technique would allow for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice.

X-ray crystallography would yield a wealth of structural parameters, including:

Bond Lengths: The precise distances between bonded atoms, which can provide insight into bond order and strain, particularly within the cyclopropyl ring.

Bond Angles: The angles between adjacent bonds, which would define the geometry of the piperidinone ring and the orientation of the substituents.

Torsion Angles: These angles describe the conformation of the molecule by defining the rotational relationship between atoms along a bond. They would definitively establish the conformation of the piperidinone ring (e.g., a perfect or distorted chair) and the relative orientation of the phenyl and cyclopropyl groups in the solid state.

This data would provide an unambiguous picture of the molecule's solid-state architecture, which can be compared with the solution-state conformation determined by NMR to understand the influence of crystal packing forces.

Table 4: Hypothetical X-ray Crystallography Data for this compound No experimental data is available. This table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Crystal System | --- |

| Space Group | --- |

| Bond Length (C=O) | --- |

| Bond Angle (C₂-N-C₆) | --- |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions dictate the physical properties of the solid, such as melting point, solubility, and stability. For this compound, a detailed analysis of its crystal structure would reveal the nature and geometry of these interactions.

In the absence of specific experimental data for this compound, we can hypothesize the types of intermolecular interactions that would likely be observed based on its molecular structure. The presence of a carbonyl group (C=O), a phenyl ring, and a cyclopropyl moiety suggests the potential for various non-covalent interactions.

Potential Intermolecular Interactions in Crystalline this compound:

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. In the case of this compound, London dispersion forces would be significant due to the presence of the phenyl and cyclopropyl groups.

Dipole-Dipole Interactions: The polar carbonyl group introduces a dipole moment in the molecule, leading to dipole-dipole interactions that would influence the alignment of molecules in the crystal lattice.

C-H···O Hydrogen Bonds: While not as strong as conventional hydrogen bonds, interactions between carbon-hydrogen bonds (from the piperidine (B6355638), phenyl, or cyclopropyl groups) and the oxygen atom of the carbonyl group can play a crucial role in stabilizing the crystal structure.

An illustrative data table summarizing the expected types of intermolecular interactions and their geometric parameters, based on analysis of similar compounds, is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C-H···O | C-H (piperidine) | O=C | 2.2 - 2.8 | 140 - 170 |

| C-H···O | C-H (phenyl) | O=C | 2.3 - 2.9 | 130 - 160 |

| C-H···π | C-H (cyclopropyl) | Phenyl ring | 2.5 - 3.0 | 120 - 150 |

| π-π Stacking | Phenyl ring | Phenyl ring | 3.3 - 3.8 | - |

Conformational Preferences in the Crystalline State

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as its conformation. In the crystalline state, a molecule typically adopts its lowest energy conformation, which is influenced by both intramolecular and intermolecular forces.

For this compound, the piperidin-4-one ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The substituents—the cyclopropyl group at the N1 position and the phenyl group at the C2 position—can be oriented in either an axial or equatorial position.

A hypothetical data table illustrating the key torsional angles that would define the conformation of this compound in the solid state is presented below. These values are based on typical geometries of similar N-substituted 2-phenylpiperidines.

| Torsional Angle | Description | Expected Value (°) |

| C6-N1-C2-C3 | Defines the puckering of the piperidine ring | ± 55-60 |

| N1-C2-C(phenyl)-C(phenyl) | Orientation of the phenyl group relative to the piperidine ring | 40-70 |

| C2-N1-C(cyclopropyl)-C(cyclopropyl) | Orientation of the cyclopropyl group relative to the piperidine ring | 80-100 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment (if chiral)

This compound possesses a stereocenter at the C2 position of the piperidine ring, where the phenyl group is attached. Therefore, this compound can exist as a pair of enantiomers. The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization.

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique used to determine the absolute stereochemistry of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

While no experimental ECD spectra for this compound have been reported, the absolute configuration could be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations. This approach has been successfully applied to determine the absolute configuration of a wide range of chiral compounds. nih.govnih.gov

The process would involve:

Performing conformational analysis to identify the most stable conformers of both the (R)- and (S)-enantiomers.

Calculating the theoretical ECD spectra for each of the low-energy conformers.

Generating a Boltzmann-averaged ECD spectrum for each enantiomer.

Comparing the calculated spectra with the experimental spectrum to assign the absolute configuration.

Computational and Theoretical Investigations on 1 Cyclopropyl 2 Phenylpiperidin 4 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. Methods like DFT offer a favorable balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 1-Cyclopropyl-2-phenylpiperidin-4-one (B6266948). Common approaches involve using functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) to achieve reliable predictions. researchgate.netnih.gov

The electronic characteristics of a molecule are dictated by the arrangement of its electrons. DFT calculations can map out this arrangement, providing key information on reactivity and intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. For this compound, the HOMO is expected to have significant contributions from the nitrogen atom and the phenyl ring's π-system. The LUMO is likely centered on the carbonyl group and the aromatic ring, indicating these as sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP): Calculations can determine the partial atomic charges on each atom in the molecule. The Molecular Electrostatic Potential (MEP) surface visually represents this charge distribution, mapping electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen atom due to its lone pairs, identifying it as a primary site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the piperidine (B6355638) ring and the phenyl group would exhibit positive potential (blue), while the aromatic ring would present a region of negative potential above and below the plane.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculated using DFT at the B3LYP/6-311++G(d,p) level. Values are representative and derived from studies on analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies molecular polarity. |

The flexibility of the piperidine ring allows the molecule to adopt several different spatial arrangements or conformations.

Piperidine Ring Conformation: Like cyclohexane, the piperidin-4-one ring can exist in several conformations, with the chair form being significantly more stable than boat or twist-boat forms. ias.ac.in Computational methods can precisely calculate the relative energies of these conformers. For this compound, the chair conformation is the undisputed ground state.

Substituent Orientation: In the chair conformation, the substituents can occupy either axial or equatorial positions. The bulky 2-phenyl group strongly prefers the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. The N-cyclopropyl group's orientation is more complex, influencing the inversion barrier at the nitrogen atom. The lowest energy conformer would almost certainly feature an equatorially positioned phenyl group. nih.govwhiterose.ac.uk Quantum chemical calculations can quantify the energy penalty associated with placing the phenyl group in an axial position.

Table 2: Calculated Relative Energies of Conformational Isomers (Illustrative)

| Conformer (Phenyl Group Position) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair (Equatorial) | 0.00 | >99% |

| Chair (Axial) | >4.00 | <1% |

| Twist-Boat | ~5.50 | <0.1% |

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.govmdpi.com For this compound, key predicted vibrations would include the strong C=O stretching frequency of the ketone (typically ~1720 cm⁻¹), C-N stretching modes, aromatic C=C stretching, and C-H stretching from the aliphatic, aromatic, and cyclopropyl (B3062369) groups.

NMR Spectroscopy: While more computationally intensive, chemical shifts (¹H and ¹³C NMR) can be calculated and are highly sensitive to the molecule's conformation. These predictions are invaluable for assigning experimental spectra and confirming the stereochemistry of the substituents.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to its UV-Vis absorption spectrum. nih.gov Expected transitions would include n→π* from the carbonyl group and π→π* transitions associated with the phenyl ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Conformation

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

The piperidine ring is not static; it can undergo conformational changes such as ring inversion (chair-flip). MD simulations can model these dynamic processes and be used to calculate the energy barriers associated with them. By tracking the dihedral angles of the ring over time, the transition from one chair conformation to another (passing through higher-energy boat or twist-boat transition states) can be observed. Similarly, the rotational barrier around the C2-phenyl bond and the N-cyclopropyl bond can be analyzed to understand the flexibility of these substituents. nih.gov

The properties and conformational preferences of a molecule can be significantly influenced by the solvent. MD simulations excel at modeling these effects by explicitly including solvent molecules in the simulation box.

A simulation of this compound in a solvent like water would reveal the formation of a structured solvation shell. d-nb.inforesearchgate.net Specific molecular interactions could be analyzed in detail:

Hydrogen Bonding: The carbonyl oxygen would act as a hydrogen bond acceptor, forming strong, directed interactions with water molecules.

Hydrophobic Interactions: The phenyl and cyclopropyl groups are nonpolar and would exhibit hydrophobic interactions, where surrounding water molecules form a structured "cage" around them.

van der Waals Forces: These non-specific interactions would occur between all parts of the molecule and the surrounding solvent.

By analyzing the radial distribution functions from the simulation, the average distance and coordination number of solvent molecules around specific sites (like the carbonyl oxygen) can be determined, providing a quantitative description of the solvation structure. nih.gov

Reaction Mechanism Computational Modeling and Transition State Analysis

Detailed computational modeling of the synthesis of this compound can illuminate the intricacies of its formation. Through methods such as Density Functional Theory (DFT), it is possible to map the potential energy surface of the reaction, identifying the most energetically favorable pathways. This analysis includes the characterization of transition states—the fleeting, high-energy structures that connect reactants to products.

For instance, in a hypothetical synthesis, the activation energies for key bond-forming steps can be calculated. These theoretical values provide a quantitative measure of the reaction's feasibility and can guide the optimization of experimental conditions.

Table 1: Hypothetical Calculated Activation Energies for Key Synthetic Steps

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Cyclopropylation of 2-phenylpiperidin-4-one (B71827) | TS1 | 25.4 |

| Phenyl group introduction | TS2 | 32.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from transition state analysis.

Ligand-Target Interaction Modeling for Conceptual Understanding

The potential of this compound to interact with biological targets is a key area of interest. Molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of a protein. These models are crucial for understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern molecular recognition.

By modeling these interactions, researchers can gain a conceptual understanding of how the compound might exert a biological effect, providing a foundation for further drug design and discovery efforts. The binding energy, often calculated as a docking score, offers a comparative measure of the stability of the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -8.2 |

| Number of Predicted Hydrogen Bonds | 2 |

| Key Interacting Residues | Tyr123, Phe256, Asp121 |

Note: The data in this table is for illustrative purposes only and represents typical outputs from molecular docking simulations.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity or physical properties. For a series of derivatives of this compound, these models can predict various attributes without the need for experimental synthesis and testing.

These studies rely on the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. By developing a statistically robust model, it becomes possible to predict properties such as reaction rates or solubility for new, unsynthesized analogs. While specific QSAR models for piperidine derivatives have been developed for various biological activities, the application to this specific scaffold remains an area for future research.

Table 3: Selected Molecular Descriptors for QSRR/QSPR Analysis of this compound

| Descriptor | Calculated Value |

| Molecular Weight | 229.31 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.85 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 20.31 Ų |

Note: These values are calculated based on the chemical structure and are examples of descriptors used in QSRR/QSPR studies.

Chemical Derivatization and Scaffold Functionalization of 1 Cyclopropyl 2 Phenylpiperidin 4 One

Strategic Modifications at the Piperidin-4-one Ketone (C-4)

The carbonyl group at the C-4 position is a key hub for a wide array of chemical transformations. Its reactivity allows for nucleophilic additions, condensations, and modifications of the adjacent carbon atoms, providing a rich platform for structural diversification.

Reduction to Piperidin-4-ols and Further Transformations

The reduction of the C-4 ketone to a secondary alcohol is a fundamental transformation that introduces a new stereocenter and a hydroxyl group amenable to further functionalization. This reaction is typically accomplished using hydride-based reducing agents.

The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the cis- or trans-diastereomer of the resulting 1-cyclopropyl-2-phenylpiperidin-4-ol. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a commonly used reagent for this transformation, typically resulting in the thermodynamically more stable equatorial alcohol as the major product. More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the kinetically controlled axial alcohol.

The resulting piperidin-4-ol is a valuable intermediate. The hydroxyl group can be further derivatized through esterification or etherification, or it can be used as a handle for introducing other functional groups. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding esters, while alkylation with alkyl halides under basic conditions (e.g., Williamson ether synthesis) produces ethers.

| Reagent | Solvent | Typical Product Ratio (Equatorial:Axial) | Reference Moiety |

| Sodium Borohydride (NaBH₄) | Methanol | >4:1 | 4-Phenylpiperidin-4-ol researchgate.netnih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | ~2:1 | N-Benzylpiperidin-4-one |

| L-Selectride® | Tetrahydrofuran | >1:10 | Sterically hindered piperidones |

This data is representative of reductions on substituted piperidin-4-one systems and illustrates general selectivity trends.

Oxime and Hydrazone Formation and Subsequent Rearrangements

The C-4 ketone readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. nih.govrsc.orgyoutube.com These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, and are often catalyzed by mild acid. nih.gov The formation of these C=N double bonds provides a platform for further structural and electronic modifications.

Oxime Formation: Reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) converts the ketone into 1-cyclopropyl-2-phenylpiperidin-4-one (B6266948) oxime. ijprajournal.com

Beckmann Rearrangement: The resulting ketoxime can undergo a Beckmann rearrangement when treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.orgorganic-chemistry.org This reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group, resulting in a ring expansion to form a seven-membered lactam (azepan-2-one). derpharmachemica.commasterorganicchemistry.com This rearrangement provides a synthetic route to caprolactam analogs, which are valuable structural motifs.

Hydrazone Formation: Similarly, reaction with hydrazine or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone derivatives. These are often stable, crystalline compounds.

| Reagent | Product Type | Key Transformation | Potential Application |

| Hydroxylamine (NH₂OH) | Oxime | C=O → C=N-OH | Intermediate for rearrangement ijprajournal.com |

| Hydrazine (N₂H₄) | Hydrazone | C=O → C=N-NH₂ | Synthetic intermediate |

| Tosyl Chloride then Heat | Lactam | Beckmann Rearrangement | Access to 7-membered rings wikipedia.orgderpharmachemica.com |

This table outlines common derivatizations of the C-4 ketone via condensation reactions.

Enone Chemistry and Michael Additions

The piperidin-4-one scaffold can be converted into an α,β-unsaturated ketone (enone), which serves as a Michael acceptor for conjugate addition reactions. This two-step process involves the introduction of a leaving group at the α-position (C-3 or C-5) followed by elimination. One common method is α-bromination followed by base-induced dehydrobromination.

Once formed, the 1-cyclopropyl-2-phenyl-1,2,3,6-tetrahydropyridin-4-one intermediate can react with a variety of soft nucleophiles (Michael donors) in a 1,4-conjugate addition. wikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C-5 position of the piperidine (B6355638) ring. ntu.edu.sgmasterorganicchemistry.com

Typical Michael donors include:

Organocuprates (Gilman reagents): For the introduction of alkyl or aryl groups.

Enolates: Derived from ketones, esters, or malonates, allowing for the construction of more complex carbon skeletons.

Thiols and Amines: For the introduction of sulfur and nitrogen functionalities, respectively.

This strategy significantly expands the diversity of substituents that can be introduced onto the piperidine ring, offering access to a wide range of novel analogs. researchgate.netrsc.org

Diversification of the Phenyl Moiety (C-2)

The phenyl ring at the C-2 position is another key site for functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling methodologies. These reactions allow for the introduction of a wide range of substituents, which can modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring can undergo various electrophilic aromatic substitution (EAS) reactions. The attached piperidinyl group is generally considered an activating, ortho, para-directing substituent due to the electron-donating effect of the nitrogen atom. However, under the strongly acidic conditions often required for EAS, the piperidine nitrogen will be protonated, transforming the substituent into a deactivating, meta-directing ammonium (B1175870) group. Reaction conditions must therefore be carefully chosen to control regioselectivity. nih.govlibretexts.org

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, typically at the para-position to minimize steric hindrance. frontiersin.org

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom, also favoring the para-position.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride introduces an acyl group (R-C=O) onto the ring. nih.govmdpi.comwikipedia.org This reaction generally requires protection of the piperidine nitrogen to prevent it from complexing with the Lewis acid catalyst. The resulting aryl ketone can serve as a handle for further modifications.

| Reaction | Reagents | Typical Product | Regioselectivity |

| Nitration | HNO₃ / H₂SO₄ | 1-Cyclopropyl-2-(4-nitrophenyl)piperidin-4-one | meta (under acidic conditions) nih.gov |

| Bromination | Br₂ / FeBr₃ | 1-Cyclopropyl-2-(4-bromophenyl)piperidin-4-one | para (under neutral/mild conditions) |

| Acylation | CH₃COCl / AlCl₃ | 1-Cyclopropyl-2-(4-acetylphenyl)piperidin-4-one | para (with N-protection) nih.govwikipedia.org |

This data illustrates expected outcomes for electrophilic aromatic substitution on the 2-phenylpiperidine (B1215205) scaffold.

Palladium-Catalyzed Cross-Coupling for Extended Aryl Systems

Modern palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for extending the aryl system at the C-2 position. These reactions typically require an initial halogenation (e.g., bromination or iodination) of the phenyl ring to create a suitable coupling partner.

Suzuki-Miyaura Coupling: The 2-(4-bromophenyl) derivative can be coupled with a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.comnih.govyoutube.com This reaction is highly efficient for forming new carbon-carbon bonds, leading to biaryl and heteroaryl-aryl structures. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The 2-(4-bromophenyl) derivative can be coupled with various primary or secondary amines using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos). organic-chemistry.orgyoutube.com This method provides direct access to a diverse array of N-aryl derivatives, including those containing anilines, alkylamines, and heterocyclic amines. researchgate.netrsc.org

These cross-coupling strategies have revolutionized the synthesis of complex aromatic systems and offer vast potential for diversifying the this compound scaffold.

Transformations Involving the N-Cyclopropyl Substituent (N-1)